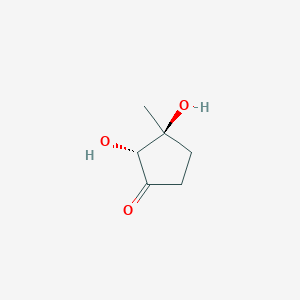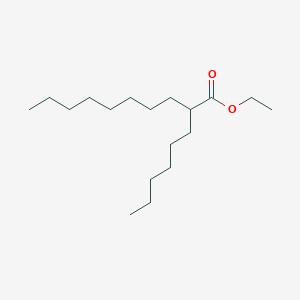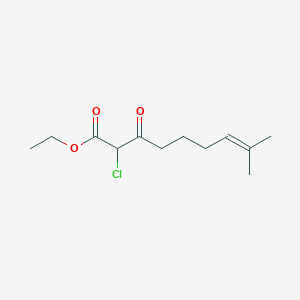
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane is a complex organic compound characterized by its long polyether chain and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane typically involves the stepwise addition of ethylene oxide units to a phenyl-terminated initiator. This process is often carried out under controlled conditions to ensure the desired degree of polymerization and molecular weight distribution. The reaction conditions usually include:
Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization process.
Catalysts: Basic catalysts such as potassium hydroxide or sodium methoxide to initiate the polymerization.
Solvents: Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes using specialized reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can target the ether linkages, leading to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperature and solvent conditions.
Major Products
Oxidation: Phenolic compounds and quinones.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceutical formulations and therapeutic agents.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The long polyether chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The phenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine
- 2,5,8,11,14,17,20,23,26,29,32-十一氧杂三十四烷-34-胺
Uniqueness
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane stands out due to its extended polyether chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications requiring high molecular weight and specific binding characteristics.
Propiedades
Número CAS |
832128-31-1 |
|---|---|
Fórmula molecular |
C43H80O11 |
Peso molecular |
773.1 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C43H80O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-51-36-37-52-38-39-53-40-41-54-42-43-19-16-15-17-20-43/h15-17,19-20H,2-14,18,21-42H2,1H3 |
Clave InChI |
PYSGPYFEVDUISL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)



![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)
